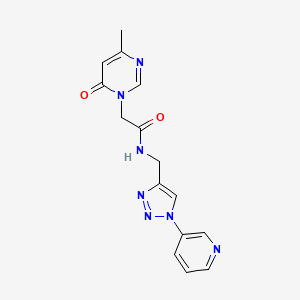

2-(4-甲基-6-氧代嘧啶-1(6H)-基)-N-((1-(吡啶-3-基)-1H-1,2,3-三唑-4-基)甲基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide is a useful research compound. Its molecular formula is C15H15N7O2 and its molecular weight is 325.332. The purity is usually 95%.

BenchChem offers high-quality 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗菌剂合成

Hossan 等人(2012 年)的一项研究涉及合成一系列化合物,包括嘧啶酮,作为抗菌剂。该研究利用柠檬酸作为起始原料,开发出具有显着抗菌和抗真菌活性的化合物,可与链霉素和夫西地酸等标准药物相媲美。这证明了嘧啶酮衍生物(在结构上与所讨论的化合物相关)在创建新的抗菌剂中的潜在用途 (Hossan、Abu-Melha、Al-Omar 和 Amr,2012 年)。

植物生长刺激

Pivazyan 等人(2019 年)对嘧啶-4-基衍生物(与目标化合物具有核心结构)的研究显示出显着的植物生长刺激作用。这表明这些化合物在农业应用中的潜力,特别是在促进植物生长方面,其效果相对于已知植物生长激素异吲哚乙酸为 65-87% (Pivazyan、Ghazaryan、Azaryan 和 Yengoyan,2019 年)。

抗炎剂开发

Amr 等人(2007 年)进行了一项研究,其中合成了一系列化合物,包括嘧啶酮,使用柠檬酸作为起始原料来开发抗炎剂。这些化合物表现出显着的抗炎活性,可与参考药物泼尼松龙相媲美。这项研究突出了嘧啶酮衍生物在开发新的抗炎药中的潜力,展示了与查询化合物相关的化合物在医学研究中的多功能应用 (Amr、Sabry 和 Abdulla,2007 年)。

作用机制

Target of Action

It is used in the synthesis of single-ion conductive polymer electrolytes (sipe) and poly(vinylidene fluoride-co-hexafluoropropylene) (pvdf-hfp) composite membranes .

Mode of Action

The compound is used in the reversible addition-fragmentation chain transfer (RAFT) copolymerization to obtain SIPE with hydrogen bonds . It interacts with its targets to form a composite membrane with a highly porous network structure .

Biochemical Pathways

The compound affects the biochemical pathways involved in the formation of SIPE and PVDF-HFP composite membranes. The resulting composite membrane has excellent thermal stability (>300°C) and high mechanical strength (17.3 MPa) .

Pharmacokinetics

The composite membrane prepared without lithium salt has a high ionic conductivity of 278 × 10 –5 S cm –1 at 30°C .

Result of Action

The compound’s action results in the formation of a composite membrane with a high ionic conductivity and good compatibility with lithium metal electrodes . The symmetric Li//Li battery shows excellent cycling performance, indicating a stable interface between SIPE and the lithium metal electrode during the lithium plating/stripping process .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature. For instance, the Li//LiFePO4 battery shows excellent cycling life and rate performance at both 60 and 25 °C .

生化分析

Biochemical Properties

The compound 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide exhibits potent antiviral activity and selectively eliminates infected CD4+ T cells isolated from people living with HIV-1 . It acts as an allosteric modulator to accelerate dimerization, resulting in HIV-1+ cell death through premature intracellular viral protease activation .

Cellular Effects

The compound 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide has a significant impact on cellular processes. It influences cell function by selectively eliminating infected CD4+ T cells . This suggests that it may have a profound effect on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide involves binding to the HIV-1 reverse transcriptase-p66 domain of monomeric Gag-Pol . This binding acts as an allosteric modulator to accelerate dimerization, leading to premature intracellular viral protease activation and subsequent cell death .

属性

IUPAC Name |

2-(4-methyl-6-oxopyrimidin-1-yl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N7O2/c1-11-5-15(24)21(10-18-11)9-14(23)17-6-12-8-22(20-19-12)13-3-2-4-16-7-13/h2-5,7-8,10H,6,9H2,1H3,(H,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXDZBLCPBPKVFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CC(=O)NCC2=CN(N=N2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-{[1,1'-biphenyl]-4-yl}ethan-1-one](/img/structure/B2511064.png)

![2-chloro-1-[3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]propan-1-one](/img/structure/B2511069.png)

![3-benzyl-5-methyl-2,4-dioxo-N-(4-sulfamoylphenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2511070.png)

![2-(furan-2-yl)-5-[(morpholin-4-yl)(phenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2511075.png)

![N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2511078.png)

![4-{5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}aniline](/img/structure/B2511083.png)

![8-[(4-CHLOROPHENYL)METHYL]-3-(3-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2511084.png)

![METHYL 4-({3-[4-(METHOXYCARBONYL)BENZAMIDO]NAPHTHALEN-2-YL}CARBAMOYL)BENZOATE](/img/structure/B2511086.png)

![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide](/img/structure/B2511087.png)